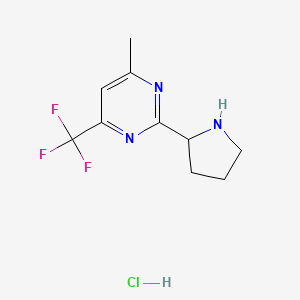

4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine

Übersicht

Beschreibung

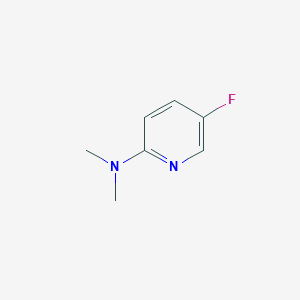

4-Fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine, also known as FMBT, is a heterocyclic compound that is used in a variety of scientific research applications, including as a substrate for enzymes, as a building block for pharmaceuticals, and as a fluorescent probe for biological assays. FMBT has become increasingly popular in recent years due to its ability to selectively bind to certain proteins and its low toxicity.

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine and its derivatives have been extensively studied for their antitumor properties. A series of water-soluble prodrugs of these compounds have been synthesized, addressing formulation and bioavailability issues, leading to significant retardation of breast and ovarian tumor growth in preclinical models. These compounds selectively induce cytochrome P 450 1A1 protein expression in sensitive carcinoma cells, a crucial event determining the antitumor specificity of this class of benzothiazoles (Bradshaw et al., 2002). Further, their metabolic inactivation has been minimized by structural modifications, such as the isosteric replacement of hydrogen with fluorine atoms (Bradshaw et al., 2002).

Antimicrobial and Antifungal Activity

Derivatives of 4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine have been reported to exhibit promising antimicrobial and antifungal activity. This includes the fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives that showed cytotoxic activity against human cancer cell lines and excellent antimicrobial activity (Kumbhare et al., 2014). Additionally, some novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene (1,3) thiazolidin-4-one derivatives were synthesized and showed antimicrobial properties, proving the wide range of biodynamic properties of this class of compounds (Jagtap et al., 2010).

Chemical Synthesis and Characterization

The compound and its derivatives have been a subject of interest in chemical synthesis and characterization. For instance, the synthesis of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a building block for Julia olefination, and its derivatives have been reported. These compounds showcase interesting reactivity, undergoing condensation reactions with aldehydes and cyclic ketones to give alpha-fluorovinyl Weinreb amides and alpha-fluoroenones with high Z-selectivity (Ghosh et al., 2009).

Pharmaceutical Properties

The pharmaceutical properties of 4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine and its derivatives have been explored, particularly focusing on the development of water-soluble prodrugs to address issues related to solubility and bioavailability. These prodrugs exhibit good water solubility and stability at ambient temperature, and they degrade to the free base in vivo, making them suitable for clinical evaluation (Hutchinson et al., 2002).

Eigenschaften

IUPAC Name |

4-fluoro-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2OS/c13-9-4-1-5-10-11(9)15-12(17-10)14-7-8-3-2-6-16-8/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOSRMKHEPCNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NCC3=CC=CO3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid](/img/structure/B1443590.png)

![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride](/img/structure/B1443596.png)

![Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1443602.png)

![3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443603.png)

![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1443604.png)

![1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride](/img/structure/B1443605.png)